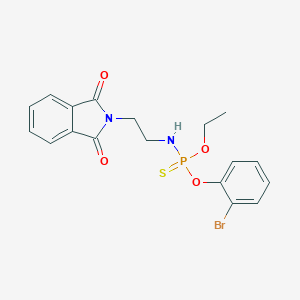![molecular formula C22H22N4OS B295463 (6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B295463.png)
(6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiazole intermediates, followed by their condensation with appropriate reagents under controlled conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired heterocyclic rings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Análisis De Reacciones Químicas
Types of Reactions
(6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may have therapeutic potential, particularly in targeting specific biological pathways or diseases.
Industry: It could be used in the development of new materials or as a precursor for other complex molecules.
Mecanismo De Acción
The mechanism of action of (6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, which also exhibit diverse biological activities.
Thiazole Derivatives: Molecules with thiazole rings, known for their pharmacological properties.
Pyrimidine Derivatives: Compounds with pyrimidine rings, widely studied for their medicinal chemistry applications.
Uniqueness
The uniqueness of (6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of multiple heterocyclic rings, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H22N4OS |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(6E)-6-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H22N4OS/c1-12-6-7-19(13(2)8-12)25-14(3)9-17(16(25)5)10-18-20(23)26-15(4)11-28-22(26)24-21(18)27/h6-11,23H,1-5H3/b18-10+,23-20? |
Clave InChI |
WMMQCHJDFONXRX-FZOVEGBXSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C)C)C |
SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C3C(=N)N4C(=CSC4=NC3=O)C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C3C(=N)N4C(=CSC4=NC3=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)

![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(4-chlorophenyl)methylphosphonate](/img/structure/B295401.png)



